molecular formula C6H7NS B102050 2-Mercapto-6-methylpyridine CAS No. 18368-57-5

2-Mercapto-6-methylpyridine

Cat. No. B102050
CAS RN: 18368-57-5
M. Wt: 125.19 g/mol
InChI Key: IGZZHADAOWGUEI-UHFFFAOYSA-N
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Description

2-Mercapto-6-methylpyridine is a sulfur-containing heterocycle that is part of a broader class of compounds known as mercaptopyridines. These compounds are characterized by the presence of a thiol group (-SH) attached to a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The methyl group at the 6-position indicates a substitution that can influence the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of mercaptopyridines can be achieved through various methods. For instance, the synthesis of 3-Mercapto-2(1H)-pyridinone, a related compound, involves a three-step process starting from 2-tert-butylthiazolo[4,5-b]pyridine, which upon further reactions can lead to the formation of novel azaphenoxathiine systems . Another synthesis route for a mercapto derivative is reported for 2-mercapto-3-trifluoromethylpyridine, where 2-chloro-3-trifluoromethylpyridine reacts with sodium persulfide in ethyl alcohol, yielding a 50.0% product . These methods highlight the versatility in synthesizing substituted mercaptopyridines.

Molecular Structure Analysis

The molecular structure of mercaptopyridines is confirmed using spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of 2-mercapto-3-trifluoromethylpyridine was confirmed by IR and 1H NMR . These techniques are crucial for determining the positions of substituents on the pyridine ring and the presence of functional groups like the mercapto group.

Chemical Reactions Analysis

Mercaptopyridines undergo various chemical reactions due to the reactivity of the thiol group and the aromatic ring. For instance, 2-Mercapto-3,5,7-triphenylpyrido[2,3-d]pyrimidine-4(3H)-one reacts with different reagents to form condensed heterocyclic systems . Additionally, reactions of 2-mercapto-3-ureido- and 2-mercapto-3-aminopyridines with β-halo carbonyl compounds lead to the formation of S-β-keto alkyl, N,S-bis(β-ketoalkyl), and N,S-diacyl derivatives of pyridine . These reactions demonstrate the potential of mercaptopyridines to participate in the synthesis of complex heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of mercaptopyridines are influenced by the presence of the thiol group and the substituents on the pyridine ring. The thiol group is known for its nucleophilicity and ability to form hydrogen bonds, which can affect the boiling point, solubility, and reactivity of the compound. The substituents, such as the methyl group in 2-mercapto-6-methylpyridine, can also impact the electron distribution in the ring, thereby influencing the compound's reactivity and stability. The synthesis and reactions of various mercaptopyridine derivatives, as discussed in the papers , provide insights into the diverse properties of these compounds.

Scientific Research Applications

1. Coordination Complexes and Antimicrobial Activity

2-Mercapto-6-methylpyridine derivatives have been utilized in the synthesis of coordination complexes, exhibiting unique structural properties and potential antimicrobial activities. For instance, cobalt(II)-pyridine-2,5-dicarboxylate complexes with derivatives of 2-Mercapto-6-methylpyridine have been synthesized, revealing distinct crystal structures and potential antimicrobial properties (Çolak et al., 2010).

2. Nonlinear Optical Materials

2-Mercapto-6-methylpyridine derivatives have been identified as crucial components in the synthesis of nonlinear optical materials. A coordination polymer incorporating a derivative of 2-Mercapto-6-methylpyridine showcased remarkable photoluminescence and nonlinear optical properties, making it a promising candidate for various optical applications (Wang Lei et al., 2012).

3. Nanomaterial Synthesis

The derivatives of 2-Mercapto-6-methylpyridine have been used in the synthesis of nanomaterials. For example, the thermolysis of a complex formed by the reaction of 2-Mercapto-6-methylpyridine-N-oxide with iron resulted in the formation of γ-Fe2O3 nanocrystallites, exhibiting a specific surface area beneficial for various applications (Edrissi & Soleymani, 2011).

4. Catalytic Applications

2-Mercapto-6-methylpyridine and its derivatives have found applications in catalysis. They have been instrumental in forming transition metal complexes used in various catalytic processes spanning from biochemical transformations to polymerization reactions (Winter et al., 2011).

5. Peptide Synthesis

In the field of peptide synthesis, derivatives of 2-Mercapto-6-methylpyridine have been used to develop efficient procedures for the preparation of C-terminal thioester peptides, highlighting its adaptability and applicability in peptide chemistry (Liu & Mayer, 2013).

Safety And Hazards

2-Mercapto-6-methylpyridine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is harmful if swallowed, causes skin irritation and serious eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

While specific future directions for 2-Mercapto-6-methylpyridine are not mentioned in the literature, mercapto compounds in general are of interest in various fields, including medicinal chemistry, due to their antioxidant properties and ability to bind heavy metals . They are also used as building blocks in the synthesis of more complex molecules .

properties

IUPAC Name

6-methyl-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-5-3-2-4-6(8)7-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZZHADAOWGUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415830
Record name 2-Mercapto-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-6-methylpyridine

CAS RN

18368-57-5
Record name 2-Mercapto-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Mercapto-6-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
GJ Lian, B Chen, TT Zhang, LZ Zhuang… - … Section E: Structure …, 2010 - scripts.iucr.org
… Though syntheses and crystal structures of these metal complexes have been reported, the crystal structure of 2-mercapto-6-methylpyridine itself has not been yet reported. Here we …
Number of citations: 11 scripts.iucr.org
JA Cabeza, I del Río, P García-Álvarez… - Journal of organometallic …, 2007 - Elsevier
… of 2-mercaptopyridine or 2-mercapto-6-methylpyridine give hexaruthenium cluster complexes that contain (pyrid-2-yl)thiolate ligands displaying a novel μ 5 -κ 2 -coordination mode. …
Number of citations: 3 www.sciencedirect.com
FT Coppo, MM Fawzi - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
… Elemental analyses were performed by Quantitative Technologies Inc., Whitehouse, New Jersey, USA The ethyl 3-cyano-2-mercapto-6-methylpyridine-4-carboxylate (I) used in this …
Number of citations: 10 onlinelibrary.wiley.com
ED Sych, VN Bubnovskaya, LT Gorb… - Chemistry of Heterocyclic …, 1973 - Springer
… 3-Ethoxy-5-methyl-2,3-dihydrothiazolo[3,2-a]pyridintum Perchlorate (III, R = 5-CH 3, R' = C2H5, ' X- = CIO[)[ ~To a solution of 0.6 g (0.005 mole) of 2-mercapto-6-methylpyridine in 15 ml …
Number of citations: 1 link.springer.com
PL Ferrarini, C Mori, M Badawneh, V Calderone… - European journal of …, 2000 - Elsevier
… A solution of 2-mercapto-6-methylpyridine 11 (4.0 mmol) in 3 mL of 10% potassium … ) and evaporated in vacuo: the starting 2-mercapto-6-methylpyridine (9% yield) was recovered. The …
Number of citations: 130 www.sciencedirect.com
D Chen, R Scopelliti, X Hu - Angewandte Chemie, 2011 - Wiley Online Library
… Reaction of 3 with 2-mercapto-6-methylpyridine yielded complex 2. Complex 3 reacted … , yet 3 reacts with PPh 3 and 2-mercapto-6-methylpyridine, which are bigger than some of the …
Number of citations: 90 onlinelibrary.wiley.com
RP Coll, KR Dunbar - Journal of the American Chemical Society, 2020 - ACS Publications
… 2-Mercapto-6-methylpyridine (mmp) was purchased from Santa Cruz Biotechnology. Potassium tert-butoxide (t-BuOK) was purchased from Sigma-Aldrich, and ferrocenium …
Number of citations: 3 pubs.acs.org
JA Cabeza, P Garcia-Alvarez - Organometallics, 2008 - ACS Publications
… The methylated derivative [Ru 6 (μ 3 -H)(μ 5 -κ 2 -SpyMe)(μ-CO)(CO) 15 ] (17) has been similarly obtained (28% yield) from 2-mercapto-6-methylpyridine (HSpyMe). The stepwise …
Number of citations: 11 pubs.acs.org
TSM Abedin, MR Moni, S Ghosh, DA Tocher… - Polyhedron, 2018 - Elsevier
The Me 3 NO initiated reaction between Mn 2 (CO) 10 and 2-mercaptobenzimidazole (mbiH) at room temperature leads to the formation of dinuclear Mn 2 (CO) 6 (µ-κ 2 -mbi) 2 (1) in …
Number of citations: 8 www.sciencedirect.com
AD Garnovskii, AP Sadimenko, MI Sadimenko… - Coordination chemistry …, 1998 - Elsevier
Data on the different modes of bonding the metals to the most widely spread chelating [β-diketones, o-oxyazomethines, o-oxy(mercapto) derivatives of azoles and azines] and …
Number of citations: 86 www.sciencedirect.com

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